3-(3-Carboxyphenyl)-2-methylbenzoic acid
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Overview
Description
3-(3-Carboxyphenyl)-2-methylbenzoic acid is an organic compound with a complex aromatic structure It features a carboxylic acid group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboxyphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 3-methylbenzoic acid with a suitable acyl chloride, followed by oxidation to introduce the carboxylic acid group on the phenyl ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid groups can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products:
- Oxidation products include dicarboxylic acids.
- Reduction products include alcohols.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
3-(3-Carboxyphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination compounds, due to its structural versatility.
Mechanism of Action
The mechanism of action of 3-(3-Carboxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic systems, which can modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
- 4-(3-Carboxyphenyl)picolinic acid
- 3-Carboxyphenylboronic acid
- Tetrakis[(3-carboxyphenyl)oxamethyl]methane acid
Comparison: 3-(3-Carboxyphenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications in synthesis and material science.
Properties
IUPAC Name |
3-(3-carboxyphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-12(6-3-7-13(9)15(18)19)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBLHPZDJWWNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689888 |
Source
|
Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-92-5 |
Source
|
Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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